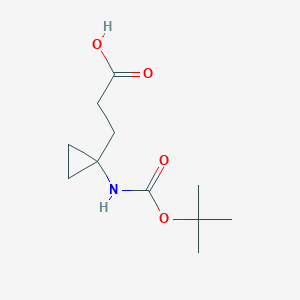

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid” is a chemical compound . It is used in scientific research and has applications ranging from drug synthesis to studying molecular interactions.

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, a series of dihydropyrimidine-2,4 (1H,3H)-dione moieties was derived from a methyl 3-amino-3- (2-chlorophenyl)propanoate precursor . Acid-amine coupling of 3- (2- (1H-inden-2-yl)phenyl)-3- ((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to the formation of the corresponding dihydropyrimidine-2,4 (1H,3H)-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C11H19NO4 . The molar mass is 229.27 .Physical And Chemical Properties Analysis

The density of “this compound” is approximately 1.15±0.1 g/cm3 . The boiling point is predicted to be around 378.7±11.0 °C .Applications De Recherche Scientifique

Synthesis of Optically Pure Compounds

One significant application involves the facile synthesis and resolution of constrained cyclopropane analogs of phenylalanine, highlighting the compound's role in preparing enantiomerically pure amino acids. This process leverages high-efficiency transformations and chromatographic resolutions to achieve optically pure compounds on a multigram scale, demonstrating its importance in synthetic chemistry for developing stereoselective drugs and intermediates (Jiménez et al., 2001).

Chiral Ligand Development

Another application is observed in the asymmetric hydrogenation of enamines for preparing β-amino acid pharmacophores, where the compound serves as a precursor. This method utilizes chiral ferrocenyl ligands and catalytic systems to achieve high enantioselectivities, underlining its utility in producing chiral building blocks for pharmaceuticals (Kubryk & Hansen, 2006).

Polymeric Material Development

The compound's application extends to the copolymerization of chiral amino acid-based acetylenes, demonstrating its role in creating polymers with specific chiroptical properties. Such copolymers, synthesized from amino acid-based acetylene and its optical isomers, exhibit significant molecular weights and chiral amplification, paving the way for advanced material sciences applications, including the development of novel optically active materials (Gao, Sanda, & Masuda, 2003).

Orthogonally Protected Amino Acids

Research also focuses on synthesizing orthogonally protected amino acids for peptide synthesis. These methodologies underscore the versatility of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid in synthesizing complex amino acids, which are crucial for designing peptidomimetics and drug discovery (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADOGKKXARKUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)

![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)

![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)

![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)

![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)

![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)

![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)